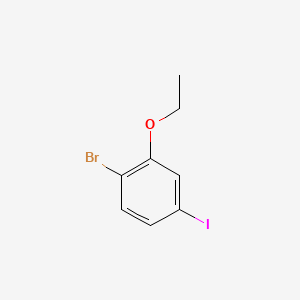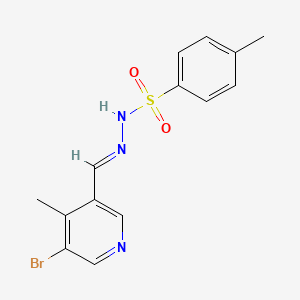
1-Bromo-2-ethoxy-4-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-iodobenzene and 2-Bromoiodobenzene are both aryl halides, with the formula BrC6H4I . They are used as electrophiles in Pd-catalyzed cross-coupling reactions .
Synthesis Analysis
In one laboratory route to 1-bromo-4-iodobenzene, 4-bromoaniline is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to form 1-bromo-4-iodobenzene .Molecular Structure Analysis
The molecular weight of these compounds is 282.90 . The linear formula is BrC6H4I .Chemical Reactions Analysis
Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . Therefore, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .Physical And Chemical Properties Analysis
These compounds are liquid at room temperature . The boiling point is around 120-121°C at 15mmHg , and the density is approximately 2.203 g/mL at 25°C .科学的研究の応用
1-Bromo-2-ethoxy-4-iodobenzene has a variety of scientific applications. It has been used as a catalyst in the synthesis of organic compounds, and it has also been used to study the properties of aromatic molecules. This compound has also been used in the synthesis of polymers and in the study of the photochemistry of organic molecules. Additionally, this compound has been used to study the role of reactive intermediates in organic reactions.
作用機序
Target of Action
1-Bromo-2-ethoxy-4-iodobenzene is a versatile compound that primarily targets carbon-based molecules, particularly those involved in coupling reactions . The bromine and iodine atoms in its structure make it a suitable participant in various coupling reactions .
Mode of Action
The compound’s mode of action is largely dictated by the reactivity difference between the bromine and iodine units on the benzene ring . This allows for sequential coupling transformations, where the iodine unit can first participate in the coupling reaction, followed by the bromine atom . In Suzuki-Miyaura coupling, for instance, the iodine end of the molecule can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in the biochemical pathways of the system. For instance, in the Suzuki-Miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, affecting downstream biochemical pathways.
Result of Action
The result of the compound’s action is the formation of new molecules through coupling reactions . These reactions can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.
実験室実験の利点と制限
1-Bromo-2-ethoxy-4-iodobenzene has several advantages for laboratory experiments. It is a highly reactive compound, and its reactivity can be easily controlled by adjusting the reaction conditions. Additionally, this compound is relatively inexpensive and readily available. However, there are some limitations to using this compound in laboratory experiments. It is highly toxic and can cause irritation to the skin and eyes if not handled properly. Additionally, this compound is highly flammable and should be handled with caution.
将来の方向性
There are several potential future directions for 1-Bromo-2-ethoxy-4-iodobenzene research. One potential direction is the development of new and improved methods for the synthesis of this compound. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to investigate the role of this compound in the synthesis of polymers and other organic compounds. Finally, further research could be conducted to investigate the role of this compound in the photochemistry of organic molecules.
合成法
1-Bromo-2-ethoxy-4-iodobenzene can be synthesized by a variety of methods. The most common is the Grignard reaction, in which an alkyl halide reacts with magnesium metal in the presence of a polar solvent. This reaction produces a Grignard reagent, which is then reacted with this compound. Other methods of synthesis include the use of organolithium reagents, lithium-halogen exchange, and the use of anhydrous solvents.
Safety and Hazards
特性
IUPAC Name |
1-bromo-2-ethoxy-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLMOECVWJXXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














